2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one - 1354962-82-5

2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Catalog Number: EVT-1712801
CAS Number: 1354962-82-5
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: This approach is commonly employed to attach the piperazine moiety to the core structure. For instance, reacting a halogenated precursor (like a chloro-substituted ethanone) with 2-methylpiperazine could potentially yield the desired compound [].
  • Reductive Amination: This method is frequently used to introduce substituents onto the piperazine ring. Reacting 2-(3-chlorophenyl)ethan-1-one with an appropriately substituted piperazine derivative in the presence of a reducing agent like sodium cyanoborohydride could be a viable route [].
Molecular Structure Analysis
  • Oxime Formation: Reactions with hydroxylamine hydrochloride can lead to the formation of oxime derivatives [], potentially impacting the compound's pharmacological properties.
  • Condensation Reactions: These reactions can be utilized to build upon the core structure, introducing additional heterocycles or substituents. For instance, reacting with aldehydes under basic conditions can yield chalcones [, ], which can be further modified.
  • Cyclization Reactions: Reactions with hydrazines or thiosemicarbazides can lead to the formation of five-membered heterocycles like pyrazoles or thiazoles [], often employed in medicinal chemistry to enhance target specificity and pharmacological properties.
Mechanism of Action
  • Receptor Binding: The structure suggests potential for interaction with various receptors involved in neuronal signaling, similar to how SR141716A interacts with cannabinoid CB1 receptors []. The piperazine moiety, often crucial for receptor binding, can interact through hydrogen bonding and hydrophobic interactions [].
  • Enzyme Inhibition: This class of compounds often demonstrates inhibitory activity against enzymes, as exemplified by AEB071's potent inhibition of protein kinase C (PKC) isotypes []. The specific interactions depend on the target enzyme's active site and the compound's substituents.
Physical and Chemical Properties Analysis
  • Solubility: The presence of the basic piperazine nitrogen atoms suggests the molecule could be protonated under acidic conditions, potentially enhancing its water solubility as a salt form [].
Applications
  • Antimicrobial Agents: Derivatives containing a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold have shown promising activity against Gram-positive pathogens, suggesting potential for development as novel antibiotics [].
  • Anticancer Agents: Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines, indicating potential as anticancer leads. For example, Smh-3 induced apoptosis in leukemia cells [].
  • Neurological Disorders: Analogues of 2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one have displayed activity in models of neurological disorders. For instance, CFMTI, an mGluR1 antagonist, showed potential antipsychotic effects [].

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime []

Compound Description: (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime is a heterocyclic compound synthesized through the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride. Its structure has been confirmed using NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) []

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation. Computational investigations using DFT methods revealed a lower band gap in DBTFP-1 compared to its counterpart, DBTFP-2, indicating significant intramolecular charge transfer. [] This compound demonstrated promising antimicrobial activity, particularly against P. vulgaris and A. niger, which was attributed to its stabilized LUMO and lower band gap. []

-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one []

Compound Description: This compound is characterized by its triclinic crystal structure, determined through single-crystal X-ray diffraction. [] Though its biological activity is not elaborated upon in the provided abstract, its structural features point towards potential applications in medicinal chemistry.

-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one []

Compound Description: This compound serves as a crucial intermediate in the synthesis of prothioconazole, a widely used agricultural fungicide. [] Its synthesis involves a nucleophilic substitution reaction, optimized for industrial application with high yield and mild reaction conditions. []

-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879) []

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. [] Preclinical studies revealed its ability to inhibit tumor growth in A375 melanoma and Colo205 colon cancer xenograft models. [] Detailed pharmacodynamic analysis demonstrated a strong correlation between GDC-0879 plasma concentrations, phosphorylated MEK1 inhibition, and tumor growth inhibition. []

-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one []

Compound Description: This compound represents a clinical candidate developed as an antagonist of X-linked and cellular Inhibitor of Apoptosis Proteins (IAPs). [] Developed through fragment-based screening and structure-based optimization, it demonstrates a balanced cIAP-XIAP profile and is currently undergoing clinical trials for cancer treatment. []

(±)-1-[(1R,2R,8aS*)-1,2,3,5,6,7,8,8a-Octahydro-1,2,8,8-tetramethylnaphthalen-2-yl]ethan-1-one []

Compound Description: This compound, a minor but potent constituent of the perfumery synthetic Iso E Super®, possesses a strong, woody odor. [] Its stereoselective synthesis, starting from α-ionone, confirms its structure and paves the way for potential applications in fragrance development. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols []

Compound Description: This class of compounds represents potent Phytoene Desaturase (PDS) inhibitors, identified through a combination of virtual screening and structure-based optimization. [] These compounds, notably compound 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one), exhibit broad-spectrum herbicidal activity against various weed species. []

-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) []

Compound Description: This compound displays promising anticonvulsant activity, exceeding the potency and protective index values of the reference drug valproic acid in both the maximal electroshock (MES) and psychomotor seizure tests. [] Further investigation suggests its anticonvulsant activity may stem from interactions with neuronal voltage-sensitive sodium and L-type calcium channels. []

-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207) []

Compound Description: LY3154207 is a potent, subtype-selective, positive allosteric modulator of the human dopamine D1 receptor. [] Unlike conventional orthosteric agonists, LY3154207 exhibits a unique pharmacological profile devoid of a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. [] It is currently in phase 2 clinical trials for Lewy Body Dementia. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, ]

Compound Description: SR141716A acts as a potent and selective antagonist of the CB1 cannabinoid receptor. [] Studies using mutated CB1 receptors highlighted the crucial role of specific amino acid interactions for its inverse agonist activity. [] Further research showed SR141716A inhibits the antinociceptive effects of both cannabinoids and improgan, a non-opioid analgesic, suggesting potential involvement of CB1 receptors in improgan's mechanism of action. []

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one []

Compound Description: This novel compound, synthesized through a Claisen-Schmidt condensation, holds promise as a potential antileishmanial agent. [] This potential stems from the known antiparasitic properties of halogenated chalcones, a class to which this compound belongs. []

O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes []

Compound Description: This class of compounds, derived from 2-acetylbenzofuran, displays notable antimicrobial activity. [] Their structures were confirmed using spectroscopic techniques (IR, 1H-NMR, 13C-NMR), highlighting the effectiveness of these methods in characterizing newly synthesized compounds. []

-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride []

Compound Description: This compound and its derivatives were synthesized using a green and efficient method involving sulphamic acid as a catalyst. [] Although the specific biological activity of this compound is not detailed in the provided abstract, its structure suggests potential applications in medicinal chemistry.

-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) []

Compound Description: PF-06651600 is a highly selective and orally active Janus Kinase 3 (JAK3) inhibitor. [] Its specificity arises from a covalent interaction with a unique cysteine residue in JAK3, Cys-909. [] PF-06651600 demonstrated potent in vivo efficacy and a favorable safety profile, leading to its evaluation in several human clinical trials. []

(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one []

Compound Description: This chalcone derivative has been extensively studied using computational methods (DFT) to understand its molecular structure, electronic properties, and chemical reactivity. [] The compound was also synthesized and characterized by FT-IR, 1H NMR, and 13C NMR spectral techniques. [] While its biological activity is not explicitly discussed in the provided abstract, the presence of the chalcone scaffold and the halogenated aromatic ring suggests potential applications in medicinal chemistry.

-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid []

Compound Description: This novel tricyclic quinolonecarboxylic acid demonstrates excellent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, rivaling the efficacy of Ofloxacin. [] Notably, it exhibited superior in vivo activity compared to Ofloxacin in a mouse model of systemic infection, particularly against Escherichia coli. []

-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4) []

Compound Description: This compound represents a potent, non-peptide CCR1 antagonist radiolabeled with fluorine-18 for positron emission tomography (PET) imaging. [] The described synthetic procedure allows for efficient and automated production of [18F]4 with high radiochemical and enantiomeric purity. []

Furo[3,4-b]benzofuran-1(3H)-ones []

Compound Description: This class of compounds, specifically furo[3,4-b]benzofuran-1(3H)-ones, was synthesized through a catalytic carbonylative double cyclization reaction. [] The use of ionic liquids as solvents proved crucial for achieving chemoselectivity towards the desired double cyclization product. [] While specific biological activities are not discussed, the presence of this unique heterocyclic scaffold suggests potential for diverse biological applications.

-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988) []

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants, demonstrating minimal activity against wild-type EGFR. [] Developed as a third-generation EGFR inhibitor, it displays high potency and specificity towards drug-resistant double-mutant EGFRs (L858R/T790M, Del/T790M) while minimizing off-target reactivity. []

-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071) []

Compound Description: AEB071 acts as a potent and selective inhibitor of protein kinase C (PKC) isoforms, specifically targeting classical and novel PKC isotypes. [] Its mechanism of action involves the inhibition of early T cell activation, showcasing its potential as an immunomodulator. [] The binding mode of AEB071 and related maleimide-based PKC inhibitors was confirmed by X-ray crystallography, demonstrating its interaction within the active site of PKCα. []

-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives []

Compound Description: This class of compounds, particularly 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b), acts as potent and selective receptor-interacting protein kinase 1 (RIPK1) inhibitors. [] Compound 22b exhibits potent inhibition of RIPK1 activity and displays favorable pharmacokinetic properties. [] Notably, it demonstrates excellent antimetastatic activity in a preclinical model of melanoma. []

,5-Dimethoxy-2-nitrobenzohydrazide derivatives and 1-(1-Benzylpiperidin-4-yl)ethan-1-one derivatives []

Compound Description: These two series of derivatives were synthesized and screened for their antioxidant and cholinesterase inhibitory activities as potential lead compounds for Alzheimer's disease. [] Several derivatives displayed potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay, while a few exhibited modest acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. []

(E)-1-(2-Hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one []

Compound Description: This chalcone derivative has been synthesized and characterized using X-ray crystallography, Hirshfeld surface analysis, and computational studies. [] While its biological activity isn't explicitly mentioned in the provided abstract, the presence of both a chalcone scaffold and a thiophene ring suggests potential for diverse biological activities, as these moieties are commonly found in various pharmacologically active molecules.

(2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one []

Compound Description: This compound, a chalcone derivative, is characterized by its crystal structure and intermolecular interactions, as determined through single-crystal X-ray diffraction analysis and Hirshfeld surface analysis. [] While its specific biological activity is not detailed in the provided abstract, the presence of a halogenated aromatic ring and the chalcone scaffold suggests potential for diverse pharmacological activities.

-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one Derivatives []

Compound Description: This class of compounds, particularly long-chain 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-ones with various N3 substituents, exhibits promising antiviral activity. [] The 2'-deoxynucleoside derivatives showed potent and selective activity against varicella-zoster virus (VZV), while some 3-methyl derivatives displayed anti-human cytomegalovirus (HCMV) activity. []

-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles []

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. [] The compounds were obtained via Vilsmeier-Haack reaction on acetophenone 3-(3-chlorophenyl)-1,8-naphthyridin-2-ylhydrazones. []

-(3-Chlorophenyl)chroman-4-one []

Compound Description: This compound was synthesized from (E)-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [] Though the specific biological activity of this compound is not elaborated upon in the provided abstract, its structure suggests potential applications in medicinal chemistry.

Ethyl 2-(3-heterocycle-1H-indol-1-yl) acetate Derivatives []

Compound Description: This series of compounds, designed and synthesized to explore potential antiviral agents against Marek's disease virus (MDV), incorporate diverse heterocyclic systems linked to an indole moiety. [] Several compounds, notably those with pyrazole, pyrimidine, and thiazole rings, demonstrated significant anti-MDV activity in chicken embryo experiments with favorable therapeutic indices and low cytotoxicity. []

-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063) []

Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] Developed through structure-based drug design, it displays excellent selectivity over other PDE enzymes and favorable pharmacokinetic properties, including high brain penetration. [] Oral administration of TAK-063 increased striatal cAMP and cGMP levels in mice and effectively suppressed phencyclidine-induced hyperlocomotion. [] It is currently undergoing clinical trials for schizophrenia treatment.

(4-Methylpiperazin-1-yl)carbodithioates and 1,3-Dithiolium Derivatives []

Compound Description: These compounds, containing thiocarbonylamide groups, were synthesized as potential antifilarial agents. [] The 1,3-dithiolium derivatives are of particular interest due to their positively charged carbon atom, which can potentially interact with biological molecules like proteins or DNA. [] These compounds can also serve as precursors for tetrathiafulvalenes, components of intramolecular charge-transfer complexes and π-electron donors for metals. []

Loxapine, Clozapine, and HUF-2046 []

Compound Description: These three compounds are structurally related tricyclic neuroleptic drugs with similar molecular conformations despite differences in their substituents. [] Loxapine and clozapine are atypical antipsychotics used to treat schizophrenia and other psychotic disorders. HUF-2046, while not as widely known, shares the tricyclic core and piperazine substituent, suggesting potential applications in treating similar neurological conditions.

-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) []

Compound Description: Smh-3, a 2-phenyl-4-quinolone derivative, exhibits potent antiproliferative effects against various leukemia cell lines (HL-60, U937, K562) while demonstrating minimal toxicity towards normal human umbilical vein endothelial cells (HUVEC). [] It induces G2/M phase cell cycle arrest and mitochondrial-dependent apoptotic cell death in HL-60 cells by inhibiting CDK1 and AKT activity. []

-(1H-Benzimidazol-2-yl)-3-(3-chlorophenyl)prop-2-en-1-one []

Compound Description: This compound, containing benzimidazole and chlorophenyl groups linked by a prop-2-en-1-one linker, forms centrosymmetric dimers through N—H⋯O hydrogen bonds in its crystal structure, as determined by single-crystal X-ray diffraction. [] While its specific biological activity is not discussed, its structure suggests potential relevance in medicinal chemistry, particularly given the presence of benzimidazole and chlorophenyl moieties often found in pharmacologically active compounds.

Tris(4‐methylpiperazin‐1‐yl)phosphane and Its Metal Complexes []

Compound Description: Tris(4‐methylpiperazin‐1‐yl)phosphane is a multidentate phosphorus-nitrogen donor ligand that forms complexes with various group 10 and 11 metals. [] The resulting complexes exhibit diverse structures, including cubane-like clusters, mononuclear complexes, and polymeric sheets, as revealed by single-crystal X-ray diffraction studies. [] The Pd(II) complex of this ligand showed catalytic activity in Suzuki cross-coupling reactions, demonstrating its potential in organic synthesis. []

(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one []

Compound Description: This compound is a chalcone derivative with trans configuration across the C=C double bond. [] Its crystal structure, stabilized by weak intermolecular C—H⋯O hydrogen bonds, reveals a non-planar conformation with significant dihedral angles between the aromatic rings and the central enone moiety. [] While its biological activity isn't explicitly stated, the presence of the chalcone scaffold and the halogenated aromatic ring suggests potential relevance in medicinal chemistry.

-Iodo-4-[5′-(4′′′-Methylpiperazin-1′′′-yl)-2′,5′-bi-1H-benzimidazol-2′-yl]phenol []

Compound Description: This compound is the identified product of the iodination of Hoechst 33258, a DNA-binding dye. [] Its structure was confirmed using mass spectrometry and NMR spectroscopy, comparing its spectral data to that of model benzimidazole compounds. [] The iodination of Hoechst

Properties

CAS Number

1354962-82-5

Product Name

2-(3-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

IUPAC Name

2-(3-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

InChI

InChI=1S/C13H17ClN2O/c1-10-9-15-5-6-16(10)13(17)8-11-3-2-4-12(14)7-11/h2-4,7,10,15H,5-6,8-9H2,1H3

InChI Key

SKRBQEQCQQJECC-UHFFFAOYSA-N

SMILES

CC1CNCCN1C(=O)CC2=CC(=CC=C2)Cl

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.